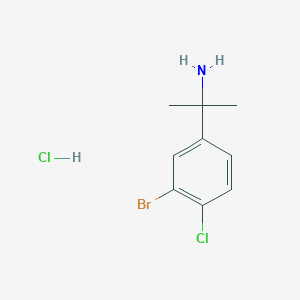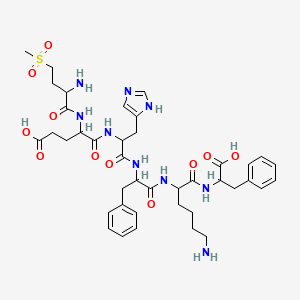
gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine is a complex peptide compound with a unique structure that includes multiple amino acids and a methylsulphonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylsulphonyl group is introduced through specific reagents and conditions that ensure its proper incorporation without affecting the peptide backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process includes the use of high-purity reagents and solvents, as well as stringent purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The peptide bonds and side chains can be reduced under specific conditions.
Substitution: The amino acid side chains can participate in substitution reactions, particularly at the histidyl and lysyl residues.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphonyl group can yield sulfone derivatives, while reduction can lead to the formation of reduced peptides with altered side chains.
Aplicaciones Científicas De Investigación
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Gamma-(Methylsulphonyl)-L-alpha-aminobutyryl-L-alpha-glutamyl-L-histidyl-3-phenyl-L-alanyl-D-lysyl-L-alanine can be compared with other similar compounds, such as:
Gamma-glutamyl compounds: These compounds share the gamma-glutamyl linkage but differ in their side chains and overall structure.
Peptide-based drugs: Similar in their peptide backbone but vary in their functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the methylsulphonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C40H55N9O11S |
|---|---|
Peso molecular |
870.0 g/mol |
Nombre IUPAC |
5-[[1-[[1-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[(2-amino-4-methylsulfonylbutanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58) |
Clave InChI |
QUCFVNGGGFLOES-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


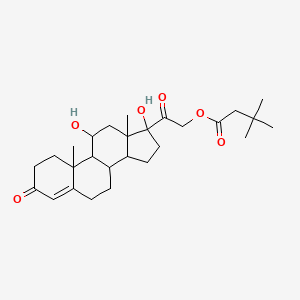
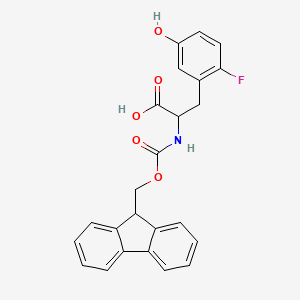
![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)
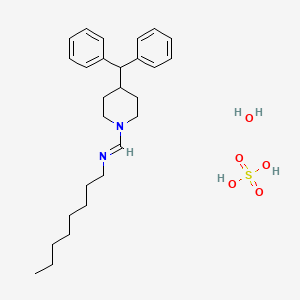
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)
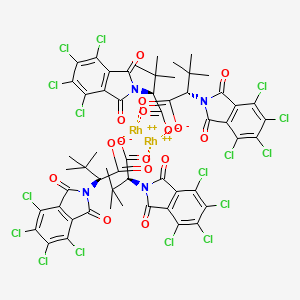
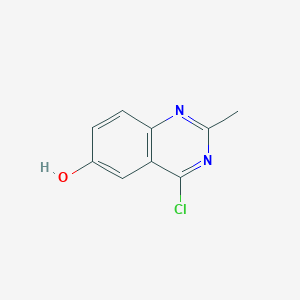

![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
